molecular formula C8H9FN2O B2491458 2-(3-Fluorophenyl)acetohydrazide CAS No. 341009-94-7

2-(3-Fluorophenyl)acetohydrazide

Cat. No.: B2491458
CAS No.: 341009-94-7
M. Wt: 168.171
InChI Key: FJKYRKLTOUUAFO-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)acetohydrazide is an organic compound with the molecular formula C8H9FN2O. It is a derivative of acetohydrazide, where the acetyl group is substituted with a 3-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)acetohydrazide typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorobenzaldehyde hydrazone. This intermediate is then reacted with acetic anhydride to yield this compound. The reaction conditions generally include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-(3-Fluorophenyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)acetohydrazide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)acetohydrazide
  • 2-(2-Fluorophenyl)acetohydrazide
  • 2-(3-Chlorophenyl)acetohydrazide

Comparison: 2-(3-Fluorophenyl)acetohydrazide is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity .

Properties

IUPAC Name

2-(3-fluorophenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKYRKLTOUUAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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